InChI=1S/C17H16ClNO/c18-14-8-9-16 (19-11-12-6-7-12)15 (10-14)17 (20)13-4-2-1-3-5-13/h1-5,8-10,12,19H,6-7,11H2
. The compound 5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone, also known as 2-[(Cyclopropylmethyl)amino]-5-chlorobenzophenone, is a complex organic molecule with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 285.77 g/mol. This compound is classified as an impurity in pharmaceutical formulations, particularly associated with anxiolytic drugs like prazepam. The compound's structure features a chlorinated phenyl ring and a cyclopropylmethyl amino group, which contribute to its biological activity and potential therapeutic applications .
The synthesis of 5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone typically involves several steps, utilizing various chemical reactions to construct the desired molecular framework.
The molecular structure of 5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone can be represented as follows:
5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of 5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone primarily relates to its role as an anxiolytic agent.
5-Chloro-2-[(cyclopropylmethyl)amino]phenyl](phenyl)methanone has several scientific applications:
The compound exhibits systematic structural features documented through multiple nomenclature systems. Its core consists of a benzophenone scaffold (diphenylmethanone) with specific substituents at the 5-position (chloro) and 2-position (cyclopropylmethylamino) on one phenyl ring. The molecular formula is C₁₇H₁₆ClNO, with a molecular weight of 285.77 g/mol, as verified by mass spectrometry and elemental analysis [1] [2].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | 5-Chloro-2-[(cyclopropylmethyl)amino]phenylmethanone |
CAS Registry Number | 2897-00-9 |
Common Synonyms | 2-[(Cyclopropylmethyl)amino]-5-chlorobenzophenone; Prazepam Impurity B |
Molecular Formula | C₁₇H₁₆ClNO |
Molecular Weight | 285.77 g/mol |
Key spectroscopic identifiers include:
The cyclopropylmethyl group confers distinctive steric and electronic properties, influencing both reactivity and physicochemical parameters. Calculated properties include a partition coefficient (logP) of 3.61, indicating moderate lipophilicity, and a polar surface area of 29.5 Ų, suggesting membrane permeability consistent with bioactive intermediates [2] [3].
Table 2: Physicochemical Characterization Data
Property | Value | Method/Reference |
---|---|---|
Melting Point | Not documented | NIST Webbook |
Boiling Point | Not documented | NIST Webbook |
logP (Calculated) | 3.613 | Crippen method |
Molecular Weight | 285.77 g/mol | Mass spectrometry |
Exact Mass | 285.092 g/mol | HRMS |
The compound emerged indirectly through benzodiazepine research in the 1960s–1970s, initially observed as a hydrolytic metabolite of Prazepam. Its recognition as a discrete synthetic target arose when rational drug design necessitated modular intermediates for benzodiazepine diversification. Patent analyses reveal that incorporation of the cyclopropylmethyl moiety represented a deliberate strategy to modulate metabolic stability and receptor binding kinetics in next-generation anxiolytics [2] [8].
The cyclopropylmethylamine component represented a strategic departure from simpler alkylamines, as the strained cyclopropane ring imposed conformational constraints potentially enhancing target selectivity. This design innovation aligned with broader medicinal chemistry efforts to exploit three-dimensionality in lead optimization. The compound’s utility expanded significantly following published synthetic routes in the 1980s, enabling its application beyond classical benzodiazepines to novel scaffolds like imidazopyridines and triazolopyridazines [8] [10].
{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone serves as the penultimate precursor for Prazepam and structurally related benzodiazepines. Its synthetic value derives from two reactive sites: the aniline-like nitrogen (facilitating cyclocondensation) and the ketone (enabling carbonyl-directed transformations). The following reaction sequence illustrates its critical positioning:
Acylation/Cyclization: Reactivity at the secondary amino group enables ring-forming reactions with α-haloacetyl halides or activated carbonyl derivatives to construct the diazepine core. For example, treatment with chloroacetyl chloride yields the pivotal 2-chloroacetamide intermediate, which undergoes intramolecular alkylation under basic conditions to form the seven-membered heterocycle of Prazepam [5] [8] [9].
Functional Group Interconversion: The ketone group participates in nucleophilic additions, reductions, or hydrazone formations to access non-classical benzodiazepine derivatives. Recent patents (e.g., CN108137606B) exploit this versatility to generate short-acting sedative agents through ketone modification while retaining the cyclopropylmethylamino group for pharmacokinetic optimization [8].
Table 3: Synthetic Applications in Benzodiazepine Production
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
N-Alkylation | Chloroacetyl chloride, DIPEA, DCM | Prazepam core formation |
Reductive Amination | Sodium borohydride with aldehydes | N-Substituted analogues |
Cyclocondensation | Glycine derivatives, POCl₃ | Quinazolinone derivatives |
Oxidative Modification | mCPBA, TEMPO | Hydroxylated metabolites |
Comparative studies with analogues (e.g., the methylamino derivative CAS 1022-13-5) reveal that the cyclopropylmethyl group significantly enhances metabolic stability over methyl or ethyl substituents. This attribute stems from resistance to oxidative N-dealkylation by hepatic cytochrome P450 enzymes, prolonging half-life in derived pharmaceuticals. Consequently, this intermediate enables synthesis of benzodiazepines with optimized duration of action [9].
The compound remains indispensable for producing pharmacopoeial reference standards, particularly Prazepam Impurity B (EP designation), which is essential for quality control in pharmaceutical manufacturing. Its commercial availability as a chromatographic standard (e.g., LGC Standards MM1258.02) underscores its regulatory importance [2].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6